![molecular formula C19H18N4O2 B7585039 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Wirkmechanismus
MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. The interaction between MDM2 and p53 is a critical negative feedback loop that regulates the activity of p53. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide binds to the hydrophobic pocket of MDM2, blocking its interaction with p53. This leads to the stabilization of p53 and its activation as a transcription factor. The activated p53 induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been shown to have a specific and potent inhibitory effect on the MDM2-p53 interaction. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown efficacy in preclinical models of cancer, making it a promising therapeutic agent. However, there are also limitations to its use in lab experiments. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, its mechanism of action may be affected by the genetic background of cancer cells, making it necessary to test its efficacy in a variety of cancer types.
Zukünftige Richtungen
For the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide include optimization of its structure and pharmacokinetic properties, testing its efficacy in clinical trials, and identifying biomarkers that predict response to this therapy.
Synthesemethoden
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the coupling of the pyrazole with the indole ring, and then the attachment of the N-methylpyrazole group. The final step involves the acetylation of the amide nitrogen. The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been described in detail in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has shown efficacy in several types of cancer, including leukemia, lymphoma, and solid tumors such as breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-21(10-13-9-20-22(2)11-13)17(24)12-23-16-8-4-6-14-5-3-7-15(18(14)16)19(23)25/h3-9,11H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGODBRYYJFXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

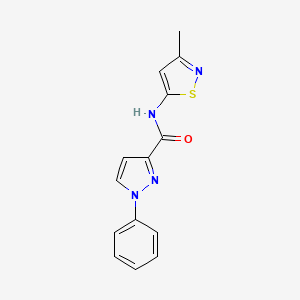
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
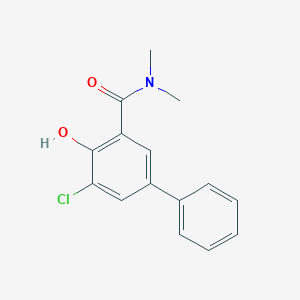
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
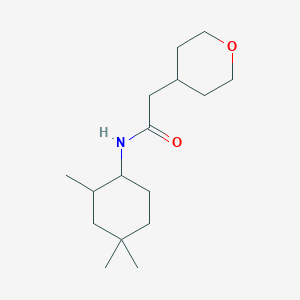
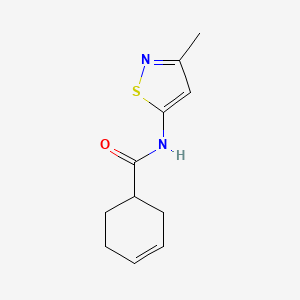
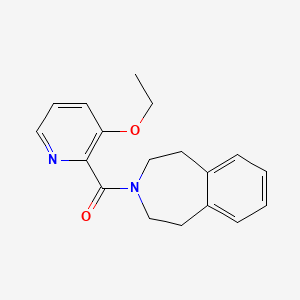
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)